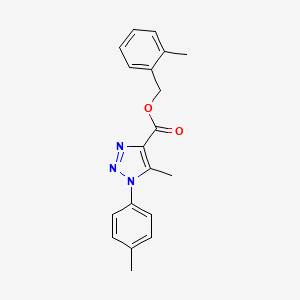

(2-methylphenyl)methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate

Description

The compound “(2-methylphenyl)methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate” is a triazole-based ester featuring a 1,2,3-triazole core substituted with methyl groups at positions 1, 4, and 5 of the triazole ring. The 1-(4-methylphenyl) group at position 1 and the (2-methylphenyl)methyl ester at position 4 contribute to its steric and electronic properties. This structure is synthesized via cycloaddition or esterification reactions, as inferred from analogous synthetic routes for triazole derivatives . Its molecular formula is C₂₀H₂₀N₃O₂, with a molecular weight of 334.40 g/mol. Key spectral characteristics include:

- ¹H-NMR: Methyl protons (δ ~2.18–2.45 ppm), aromatic protons (δ ~7.0–8.0 ppm), and ester carbonyl (δ ~165–170 ppm in ¹³C-NMR).

- Mass spectrometry: A molecular ion peak at m/z 334 (M⁺) and fragmentation patterns consistent with triazole ring cleavage.

Properties

IUPAC Name |

(2-methylphenyl)methyl 5-methyl-1-(4-methylphenyl)triazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2/c1-13-8-10-17(11-9-13)22-15(3)18(20-21-22)19(23)24-12-16-7-5-4-6-14(16)2/h4-11H,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPBGUXLOIIMJNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)OCC3=CC=CC=C3C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-methylphenyl)methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click chemistry” approach. This reaction involves the reaction of an azide with an alkyne to form the triazole ring. The specific conditions for this reaction often include the use of copper(I) catalysts and solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2-methylphenyl)methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the triazole ring, often using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Sodium hydride in anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2-methylphenyl)methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile moiety that can participate in various chemical transformations.

Biology

In biological research, this compound is studied for its potential as an antimicrobial and antifungal agent. The triazole ring is known to inhibit the growth of certain pathogens, making it a valuable compound in the development of new drugs.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may act as an inhibitor of specific enzymes or receptors, contributing to its efficacy in treating various diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (2-methylphenyl)methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This inhibition can disrupt essential biological pathways, leading to the compound’s therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The target compound belongs to the 1,2,3-triazole carboxylate ester family. Below is a comparison with structurally related analogs:

Key Observations :

- Functional Group Impact : The ester group in the target compound enhances hydrophobicity compared to the amide analog, which may improve membrane permeability but reduce hydrogen-bonding interactions .

- Electronic Effects : Electron-donating methyl groups on the phenyl rings stabilize the triazole core, whereas electron-withdrawing groups (e.g., sulfonamido in ) increase electrophilicity at the triazole nitrogen.

Computational and Graph-Based Comparisons

Graph-theoretical methods () highlight that the target compound shares a 1,2,3-triazole core with analogs but diverges in branching complexity. Its similarity score to carboxamide derivatives would be high (>80%) due to shared triazole and methylphenyl groups, but lower (<50%) to hydrazineylidene or carbamate derivatives due to functional group disparities .

Biological Activity

The compound (2-methylphenyl)methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate is a member of the triazole family, which has garnered significant attention due to its diverse biological activities. Triazoles are known for their antifungal, antibacterial, and anticancer properties. This article reviews the biological activity of this specific triazole derivative, focusing on its antimicrobial effects, synthesis methods, and relevant case studies.

Synthesis

The synthesis of the compound typically involves the reaction of 1-azido-4-methylbenzene with pentane-2,4-dione in anhydrous conditions. The process yields a solid product that can be purified through recrystallization. The structural characterization is often performed using techniques such as NMR and X-ray crystallography to confirm the integrity of the synthesized compound and its purity .

Antimicrobial Properties

Triazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown promising results against various pathogens:

- Minimum Inhibitory Concentration (MIC) : Studies indicate that triazole derivatives exhibit varying MIC values against bacteria such as Staphylococcus aureus and Escherichia coli. For instance, compounds similar to the one discussed have demonstrated MIC values ranging from 0.22 to 0.25 μg/mL against these pathogens .

- Mechanism of Action : The primary mechanism involves the inhibition of cytochrome P450-dependent enzymes, leading to a disruption in ergosterol biosynthesis in fungal cells. This results in compromised cell membrane integrity and function .

Case Studies

Several studies have highlighted the biological activities of triazole derivatives:

- Antifungal Activity : A study reported that a closely related triazole derivative exhibited significant antifungal activity against Candida albicans and Candida tropicalis, with effective inhibition at low concentrations .

- Antibacterial Activity : Another investigation found that compounds with similar structures showed moderate to good activity against both Gram-positive and Gram-negative bacteria, including Klebsiella pneumoniae and Enterococcus faecalis. The presence of specific functional groups influenced their efficacy .

- Cytotoxicity Studies : Preliminary cytotoxicity assessments indicated that these compounds could inhibit cancer cell proliferation in vitro, suggesting potential applications in oncology .

Data Tables

The following tables summarize key findings related to the biological activity of this compound.

| Pathogen | MIC (μg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 0.22 | Antibacterial |

| Escherichia coli | 0.25 | Antibacterial |

| Candida albicans | 0.15 | Antifungal |

| Klebsiella pneumoniae | 0.30 | Antibacterial |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.